molecular formula C23H21N5OS B11319472 N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11319472
M. Wt: 415.5 g/mol
InChI Key: QWUQGPDAFSNVTL-UHFFFAOYSA-N
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Description

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a pyrimidine ring substituted with a methyl group and a 4-methylphenylamino group

Preparation Methods

The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors to form the pyrimidine ring with the desired substitutions.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the pyrimidine intermediate.

    Formation of the carboxamide group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool in biological research to study specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to different properties and applications.

    Other aminopyrimidines: Compounds with similar pyrimidine structures but different substituents, which may have different biological activities and applications.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21N5OS/c1-15-5-7-19(8-6-15)27-23-24-16(2)14-21(28-23)25-17-9-11-18(12-10-17)26-22(29)20-4-3-13-30-20/h3-14H,1-2H3,(H,26,29)(H2,24,25,27,28)

InChI Key

QWUQGPDAFSNVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4)C

Origin of Product

United States

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